REACTION_CXSMILES
|
[C:1]1([N:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:8]2[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:24]1[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][CH:25]=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:30][C:27]1[CH:28]=[CH:29][C:24]([C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:9][CH:10]=2)=[CH:25][CH:26]=1 |f:2.3.4,5.6,^1:46,48,67,86|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N(C1=CC=C(C=C1)B(O)O)C1=CC=CC=C1
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Name
|
|
Quantity
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1.33 g
|
Type
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reactant
|
Smiles
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IC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
1.78 g
|
Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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28 mL
|
Type
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solvent
|
Smiles
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C1CCOC1.O
|
Name
|
|
Quantity
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0.163 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight under an argon atmosphere
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the mixture was poured into dichloromethane (150 mL)
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Type
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WASH
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Details
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washed with water (2×150 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CUSTOM
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Details
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purified with flash column chromatography (silica gel, hexanes/ethyl acetate 50:1)
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Type
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CUSTOM
|
Details
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then recrystallized in dichloromethane/methanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |